acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
CAS No.: 214061-18-4
Cat. No.: VC3233316
Molecular Formula: C61H87N17O16
Molecular Weight: 1314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214061-18-4 |
|---|---|
| Molecular Formula | C61H87N17O16 |
| Molecular Weight | 1314.4 g/mol |
| IUPAC Name | acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
| Standard InChI | InChI=1S/C59H83N17O14.C2H4O2/c1-32(2)23-42(52(84)70-41(12-7-21-64-59(61)62)58(90)76-22-8-13-47(76)57(89)66-29-49(80)81)71-50(82)39(11-5-6-20-60)69-53(85)43(24-33-14-16-36(78)17-15-33)72-56(88)46(30-77)75-54(86)44(25-34-27-65-38-10-4-3-9-37(34)38)73-55(87)45(26-35-28-63-31-67-35)74-51(83)40-18-19-48(79)68-40;1-2(3)4/h3-4,9-10,14-17,27-28,31-32,39-47,65,77-78H,5-8,11-13,18-26,29-30,60H2,1-2H3,(H,63,67)(H,66,89)(H,68,79)(H,69,85)(H,70,84)(H,71,82)(H,72,88)(H,73,87)(H,74,83)(H,75,86)(H,80,81)(H4,61,62,64);1H3,(H,3,4)/t39-,40+,41+,42+,43+,44+,45+,46+,47+;/m1./s1 |
| Standard InChI Key | LNFODTJRLJFLCU-JYXNCNLASA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O |
| SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Introduction
Structural Characterization
Amino Acid Components
The peptide contains multiple amino acid residues that can be identified from its chemical name and structure:
| Position | Amino Acid | Stereochemistry | Functional Group |
|---|---|---|---|
| C-terminal | Glycine | Achiral | Acetic acid moiety |
| Adjacent to C-terminal | Proline | (2S) | Pyrrolidine-2-carbonyl |
| Third from C-terminal | Arginine derivative | (2S) | 5-(diaminomethylideneamino)pentanoyl |
| Fourth from C-terminal | Leucine | (2S) | 4-methylpentanoyl |
| Fifth from C-terminal | Lysine derivative | (2R) | 6-aminohexanoyl |
| Sixth from C-terminal | Tyrosine | (2S) | 3-(4-hydroxyphenyl)propanoyl |
| Seventh from C-terminal | Serine | (2S) | 3-hydroxypropanoyl |
| Eighth from C-terminal | Tryptophan | (2S) | 3-(1H-indol-3-yl)propanoyl |
| N-terminal | Histidine with pyroglutamic acid | (2S) | 3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl |
Physical and Chemical Properties
General Properties
While specific experimental data for this exact compound is limited in the provided search results, general properties can be inferred based on its peptide nature and constituent amino acids:
| Property | Expected Value/Characteristic |
|---|---|
| Physical State | Likely a white to off-white solid at room temperature |
| Solubility | Water-soluble with potential pH-dependent solubility |
| Molecular Weight | High (>1000 Daltons) based on component amino acids |
| Isoelectric Point | Dependent on side chain ionization states |
| Stability | Potentially sensitive to pH extremes and enzymatic degradation |
The compound's behavior would be significantly influenced by the various functional groups present in its structure, including the imidazole group from histidine, indole from tryptophan, and hydroxyphenyl from tyrosine .
Stereochemical Significance
Stereochemistry plays a crucial role in the functionality of peptides. The compound has multiple stereocenters designated by (2S) and (2R) configurations. This stereochemical specificity is essential for proper three-dimensional folding, which ultimately determines biological activity. The predominance of (2S) configurations aligns with the natural L-amino acids commonly found in biological systems, while the presence of a (2R) configuration at the lysine derivative position suggests a specific design element potentially important for its function .
Synthesis and Preparation Methods
Peptide Synthesis Approaches
The preparation of such complex peptides typically employs established peptide synthesis methodologies. Based on current practices in peptide chemistry, this compound would likely be synthesized through:
-
Solid-phase peptide synthesis (SPPS), which allows for sequential addition of protected amino acids
-
Solution-phase synthesis for specific challenging segments
-
Fragment condensation approaches for joining larger segments
The synthesis would require careful consideration of protecting group strategies to prevent unwanted side reactions between the various functional groups present in amino acid side chains . The stereochemical purity of each amino acid building block would be essential to maintain the specified configurations in the final product.
Purification Challenges
The purification of such a complex peptide presents significant challenges:
| Purification Method | Application to the Compound |
|---|---|
| Reversed-phase HPLC | Primary method for final purification based on hydrophobicity |
| Chiral Chromatography | Critical for confirming stereochemical purity of the product |
| Ion-exchange Chromatography | Useful for separating based on charge differences |
| Size-exclusion Methods | To remove truncation products and aggregates |
Astec's research into bonded chiral stationary phases (CSPs) would be particularly relevant for confirming the stereochemical purity of this compound, as their products have shown excellent results in the analysis of natural and synthetic amino acids, including various blocked amino acids and peptides containing up to 14 amino acid residues .
Analytical Characterization Techniques
Spectroscopic Analysis
Multiple spectroscopic techniques would be employed to verify the structure and purity of this complex peptide:
-
Mass Spectrometry (MS): High-resolution MS would provide accurate molecular weight and fragmentation patterns to confirm the sequence.
-
Nuclear Magnetic Resonance (NMR): Multi-dimensional NMR techniques (1H, 13C, COSY, TOCSY, NOESY) would elucidate the connectivity and spatial arrangement of the amino acid residues.
-
Infrared Spectroscopy (IR): Would confirm the presence of key functional groups including amide bonds, carboxylic acids, and various side chain functionalities.
-
Circular Dichroism (CD): Essential for confirming the secondary structure and stereochemical integrity of the peptide.
Chromatographic Methods
Chromatographic analysis would be critical for establishing purity and confirming structure:
Amino acid chiral separations have become increasingly important over the past decade, with diverse functions and properties of enantiomeric amino acids and peptides making their separation necessary for research progress in many fields .
Synthesis Challenges and Recent Advancements
Protection Strategies
The synthesis of such a complex peptide presents significant challenges in terms of protecting group strategies. Recent advancements have improved efficiency:
| Amino Acid | Traditional Protection | Modern Alternatives |
|---|---|---|
| Histidine | Trityl (Trt) | N-Boc-N-im-Trt |
| Tyrosine | tert-Butyl (tBu) | 2-chlorotrityl |
| Tryptophan | tert-Butoxycarbonyl (Boc) | N-Allyloxycarbonyl (Alloc) |
| Lysine derivative | tert-Butoxycarbonyl (Boc) | Ivanov reagent |
| Arginine derivative | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | N-ω-Pmc |
Modern protection strategies aim to minimize side reactions while enabling milder deprotection conditions that preserve the integrity of sensitive functional groups and stereochemical centers .
Coupling Methods
Efficient amide bond formation is critical for successful synthesis:
-
Carbodiimide-based coupling (DCC, EDC) with additives like HOBt or HOAt to minimize racemization.
-
Phosphonium and uronium-based reagents (PyBOP, HATU) for enhanced reaction rates and reduced side reactions.
-
Enzyme-catalyzed coupling for challenging segments to maintain stereochemical purity.
Recent advances in microwave-assisted peptide synthesis and flow chemistry approaches have further improved the efficiency of synthesizing such complex peptides.
Future Research Directions
Structure-Function Relationships
Future research on this compound would likely focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume